5-Amino-6-(trifluoromethyl)nicotinic acid
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Overview
Description
5-Amino-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H5F3N2O2. It is a derivative of nicotinic acid, characterized by the presence of an amino group at the 5-position and a trifluoromethyl group at the 6-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(trifluoromethyl)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of vinyl ethyl ether with trifluoroacetyl chloride in the presence of a catalyst such as triethylamine or pyridine. The reaction is carried out at temperatures ranging from -10 to 30°C for 3 to 7 hours . The resulting intermediate undergoes cyclization and hydrolysis to yield the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. The use of inexpensive and easily obtainable raw materials, along with simplified purification steps, makes the method suitable for large-scale synthesis . The reaction conditions are carefully controlled to ensure consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Amino-6-(trifluoromethyl)nicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-6-(trifluoromethyl)nicotinic acid varies depending on its application:
Enzyme Inhibition: The compound inhibits enzymes like α-amylase and α-glucosidase by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
HIV-1 Reverse Transcriptase Inhibition: It acts as an allosteric inhibitor, binding to conserved regions within the RNase H domain of the enzyme, blocking both polymerase and RNase H functions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(trifluoromethyl)nicotinic acid: Similar in structure but with the amino group at the 2-position.
6-(Trifluoromethyl)nicotinic acid: Lacks the amino group, making it less versatile in certain reactions.
2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives: These compounds have additional arylamino groups, providing different biological activities.
Uniqueness
5-Amino-6-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the amino and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H5F3N2O2 |
---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
5-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-4(11)1-3(2-12-5)6(13)14/h1-2H,11H2,(H,13,14) |
InChI Key |
VZQSRNQSUGNVMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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